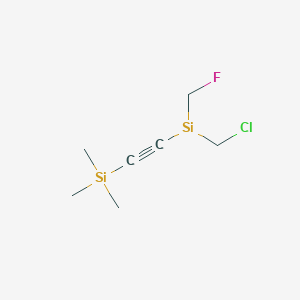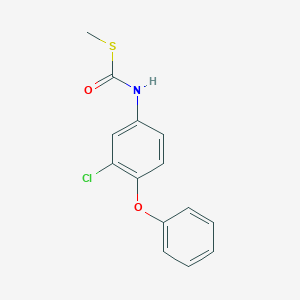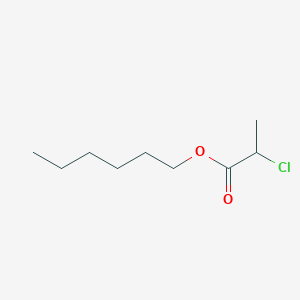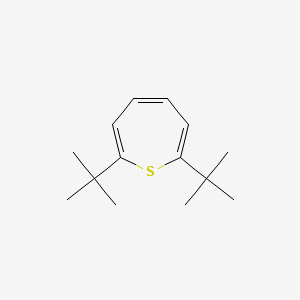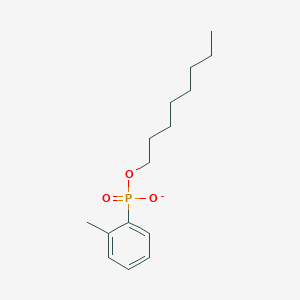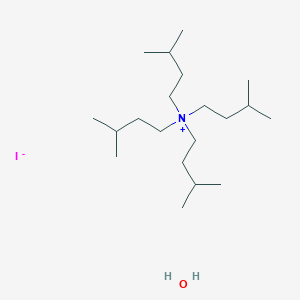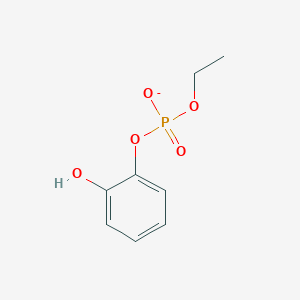
Ethyl 2-hydroxyphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxyphenyl phosphate is an organophosphorus compound with the molecular formula C8H10O5P. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyphenyl phosphate typically involves the reaction of 2-hydroxyphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an ethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-hydroxyphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxyphenyl phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxyphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and affect various biological pathways .
Comparación Con Compuestos Similares
- Ethyl phosphate
- Phenyl phosphate
- 2-Hydroxyphenyl phosphate
Comparison: Ethyl 2-hydroxyphenyl phosphate is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. Compared to ethyl phosphate, it has enhanced reactivity due to the hydroxyphenyl group. Compared to phenyl phosphate, the ethyl group provides additional versatility in chemical reactions.
Propiedades
Número CAS |
87110-09-6 |
|---|---|
Fórmula molecular |
C8H10O5P- |
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
ethyl (2-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C8H11O5P/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3,(H,10,11)/p-1 |
Clave InChI |
VOGRTRHBKKIGDP-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)([O-])OC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


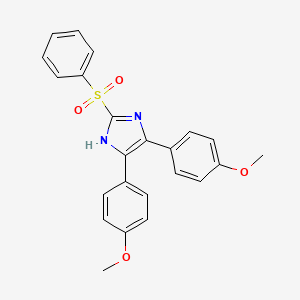
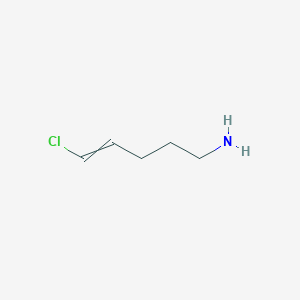
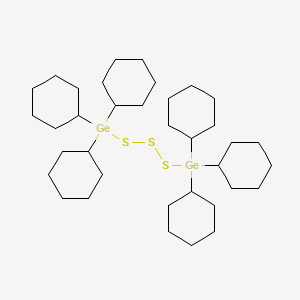
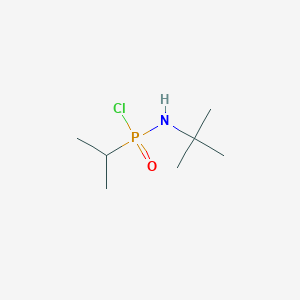
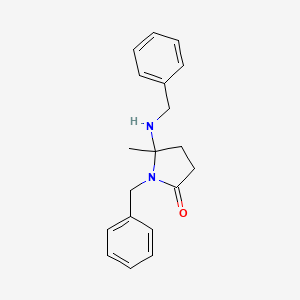
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)

